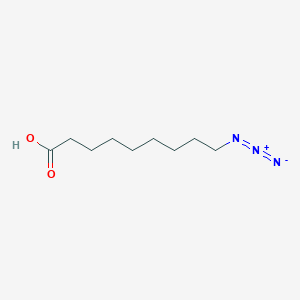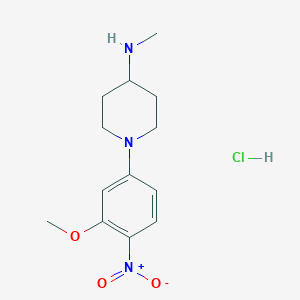
N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide
Vue d'ensemble
Description
“N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C13H17ClN2O2S . It has a molecular weight of 300.80 . This compound is used for research purposes .
Synthesis Analysis
Piperidines, which are a part of the structure of this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a thiophene ring and a carboxamide group .Physical and Chemical Properties Analysis
“this compound” is stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Approaches
Research has been conducted on the synthesis and characterization of similar thiophene derivatives, illustrating methods that might be applicable to N-((1-(2-Chloroacetyl)piperidin-4-yl)methyl)thiophene-3-carboxamide. For example, Sedlák et al. (2008) described reactions involving 3-chlorobenzo[b]thiophene-2-carbonyl chloride to prepare a series of carboxamides, which could be relevant for the synthesis of similar compounds (Sedlák et al., 2008).
Structural Studies
Balaban et al. (2008) reported the synthesis of a related compound, N,N'-bis((thiophene-2-carboxamido)propyl)piperazine, and detailed its crystal structure and spectroscopic characteristics, providing insights into the structural analysis methods that could be applied to our compound of interest (Balaban et al., 2008).
Pharmacological Potential
Anticancer Activity
A study by Atta and Abdel‐Latif (2021) synthesized new thiophene derivatives, including thiophene-2-carboxamide derivatives, and evaluated their in vitro cytotoxicity against cancer cell lines, highlighting the potential anticancer activity of thiophene-based compounds (Atta & Abdel‐Latif, 2021).
Anti-Angiogenic and DNA Cleavage Activities
Kambappa et al. (2017) synthesized novel piperidine-carboxamide derivatives and assessed their anti-angiogenic and DNA cleavage activities, suggesting possible applications in cancer therapy through the inhibition of angiogenesis and DNA interaction (Kambappa et al., 2017).
Molecular Interaction Studies
- Receptor Binding: Shim et al. (2002) conducted a study on the molecular interaction of a cannabinoid receptor antagonist, providing a model for understanding how similar compounds might interact with biological receptors and influence pharmacological outcomes (Shim et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(2-chloroacetyl)piperidin-4-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2S/c14-7-12(17)16-4-1-10(2-5-16)8-15-13(18)11-3-6-19-9-11/h3,6,9-10H,1-2,4-5,7-8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSRMHABZZTNOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157694 | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-01-4 | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Thiophenecarboxamide, N-[[1-(2-chloroacetyl)-4-piperidinyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![tert-Butyl 3-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B3102498.png)





